8-(3-chloropropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(3-chloropropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of purine derivatives. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 8-(3-chloropropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several steps. One common method includes the reaction of 1,7-dimethylxanthine with 3-chloropropylamine under specific conditions to introduce the 3-chloropropyl group at the 8-position of the purine ring . The reaction is typically carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve continuous flow synthesis techniques to enhance yield and efficiency .
Chemical Reactions Analysis
8-(3-chloropropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and hydrochloric acid for hydrolysis . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(3-chloropropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer and antiviral activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring purines.
Industrial Applications: It is used in the synthesis of other bioactive molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 8-(3-chloropropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase, which are crucial for DNA synthesis . It can also bind to purine receptors, affecting various signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
8-(3-chloropropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other purine derivatives such as:
Acyclovir: An antiviral drug used to treat herpes infections.
6-Mercaptopurine: An anticancer drug used in the treatment of leukemia.
Caffeine: A stimulant found in coffee and tea.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other purine derivatives .
Properties
Molecular Formula |
C12H14ClN5O2 |
---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
6-(3-chloropropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C12H14ClN5O2/c1-7-6-18-8-9(16(2)12(20)15-10(8)19)14-11(18)17(7)5-3-4-13/h6H,3-5H2,1-2H3,(H,15,19,20) |
InChI Key |
UFUVSLHWZULYDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCCl)N(C(=O)NC3=O)C |
Origin of Product |
United States |
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